molecular formula C17H13FO4 B13694937 Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13694937
M. Wt: 300.28 g/mol
InChI Key: LTHMPBNZDUBEKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to modulate cellular responses.

    Altering Gene Expression: Influencing the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class, characterized by a complex structure that includes a benzofuran core and a fluorophenyl substituent. This compound has garnered attention due to its significant biological activity, particularly in anti-inflammatory and potential anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C17H13FO4
  • Molecular Weight : Approximately 300.28 g/mol
  • Structural Features : The compound features a hydroxyl group and an ethyl ester functional group, which influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in inflammatory processes.
  • Signaling Pathways Modulation : It modulates pathways related to cell proliferation, apoptosis, and inflammation, suggesting its potential as a therapeutic agent in various diseases.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production and inhibit the activity of inflammatory enzymes.

Anticancer Potential

The compound's structure allows it to interact with cancer-related molecular targets, making it a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights its unique properties:

Compound NameStructural CharacteristicsUnique Features
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateDifferent fluorophenyl substituentVariation in fluorine position affects biological activity
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateSimilar structure but different fluorophenol positionPotentially different pharmacological effects
Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateAdditional fluorine substituent on the benzene ringEnhanced lipophilicity may influence bioavailability

Case Studies

  • Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects of various benzofuran derivatives, this compound exhibited notable inhibition of COX and LOX enzymes, leading to decreased levels of inflammatory mediators in cultured cells.
  • Anticancer Research : A recent investigation into the anticancer properties of benzofuran derivatives found that this compound induced apoptosis in breast cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.

Properties

Molecular Formula

C17H13FO4

Molecular Weight

300.28 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13FO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3

InChI Key

LTHMPBNZDUBEKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3F

Origin of Product

United States

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